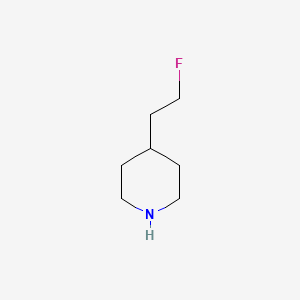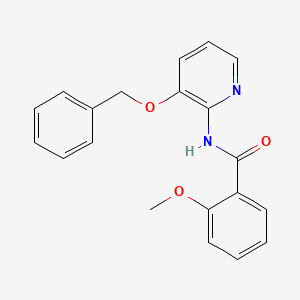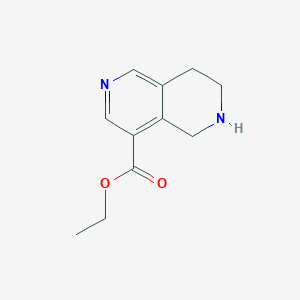
4-(2-Fluoroethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Molecular Structure Analysis
The molecular formula of 4-(2-Fluoroethyl)piperidine is C7H14FN . It has a molecular weight of 131.191 Da .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
This compound is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .Applications De Recherche Scientifique
Radiotracer Development
4-(2-Fluoroethyl)piperidine derivatives, such as [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE), have been explored as potential sigma-1 receptor radioligands. [18F]SFE has shown promise for use in human positron emission tomography (PET) imaging studies due to its high-affinity sigma-1 receptor binding and favorable radiation dosimetry estimates. This could make it a useful tool in neurological research and diagnosis (Waterhouse et al., 2006).
Antipsychotic Research
Derivatives of this compound have been linked to various arylcarbamates, showing affinity for dopamine and serotonin receptors. These compounds demonstrate potential as antipsychotics, particularly those affecting the mesocorticolimbic dopaminergic system, suggesting applications in the treatment of psychiatric disorders (Hansen et al., 1998).
Antimicrobial Activity
Research has been conducted on spiro-piperidin-4-ones, involving this compound structures, for their potential in treating tuberculosis. These compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Kumar et al., 2008).
Corrosion Inhibition
Piperidine derivatives, including those with this compound structure, have been studied for their corrosion inhibition properties on iron. These studies, involving quantum chemical calculations and molecular dynamics simulations, suggest potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).
Mécanisme D'action
Target of Action
The primary target of the compound 4-(2-Fluoroethyl)piperidine is thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
This compound interacts with thrombin to inhibit its activity . This interaction results in a modulating effect on platelets and prolongs the clotting time . The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, a key step in blood clot formation .
Biochemical Pathways
The action of this compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By inhibiting thrombin, this compound prevents the formation of fibrin, thereby disrupting the coagulation cascade and preventing clot formation .
Pharmacokinetics
This compound is orally administered and has a long half-life, making it suitable for chronic use in humans . This property impacts the bioavailability of this compound, as it remains in the system for a longer period, thereby prolonging its effects .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of thrombin activity and modulation of platelet function . This results in a prolonged clotting time and potentially prevents the formation of harmful blood clots .
Safety and Hazards
Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of piperidine can cause respiratory irritation . Therefore, when working with piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of 4-(2-Fluoroethyl)piperidine could be focused on developing more efficient synthesis methods and exploring its potential applications in the pharmaceutical industry.
Propriétés
IUPAC Name |
4-(2-fluoroethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNFFUNNAHYRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2576249.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2576250.png)


![N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)methanesulfonohydrazide](/img/structure/B2576255.png)
![Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2576256.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2576258.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2576259.png)
![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2576260.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-ethanamine dihydrochloride](/img/no-structure.png)

![2-[(4-Cyano-3-methyl-1,2-thiazol-5-yl)(methyl)amino]acetamide](/img/structure/B2576267.png)
![ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate hydrochloride](/img/structure/B2576268.png)